molecular formula C14H23NO4 B13837867 (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid

Cat. No.: B13837867
M. Wt: 269.34 g/mol
InChI Key: VRJSPHBNIYAYAY-NSHDSACASA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and two cyclopropyl substituents at the β-position (C3). The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the cyclopropyl rings contribute to steric hindrance and conformational rigidity. This compound is primarily utilized in peptide synthesis and pharmaceutical research, particularly in the development of protease inhibitors or conformationally constrained analogs .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

(2S)-3,3-dicyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11(12(16)17)10(8-4-5-8)9-6-7-9/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1

InChI Key

VRJSPHBNIYAYAY-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(C1CC1)C2CC2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1CC1)C2CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Reported Preparation Route from Patent WO2021250194A1

A primary preparation method is described in patent WO2021250194A1, which outlines a multi-step synthesis culminating in the target compound.

Key steps include:

  • Starting from an appropriate chiral amino acid derivative or precursor.
  • Protection of the amino group with tert-butoxycarbonyl (Boc) using standard Boc-protection reagents such as di-tert-butyl dicarbonate (Boc2O) under basic conditions.
  • Introduction of the two cyclopropyl groups at the 3-position through alkylation or cyclopropanation reactions, typically involving cyclopropyl organometallic reagents or cyclopropanating agents.
  • Purification and isolation of (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid as a crystalline solid.

The patent provides a schematic (Figure imgf000057_0001) illustrating the reaction sequence and confirms the stereochemistry by chiral resolution or enantioselective synthesis techniques.

Reaction Conditions and Reagents

The preparation involves the following typical reagents and conditions:

Step Reagents/Conditions Purpose
Amino group protection Di-tert-butyl dicarbonate (Boc2O), base Boc-protection of amino group
Cyclopropyl group introduction Cyclopropyl organometallic reagents (e.g., cyclopropyl lithium or magnesium bromide), low temperature Alkylation at 3-position
Stereochemical control Chiral catalysts or starting materials Maintain (S)-configuration
Purification Crystallization, chromatography Isolation of pure compound

Alternative Synthetic Approaches

While the primary patent details the main synthetic route, alternative methods could involve:

  • Enzymatic resolution of racemic mixtures to obtain the (S)-enantiomer.
  • Use of chiral auxiliaries or ligands in the cyclopropanation step to enhance stereoselectivity.
  • Direct asymmetric synthesis from chiral pool amino acids followed by selective cyclopropylation.

However, these alternatives are less documented for this specific compound and would require further experimental validation.

Data Table Summarizing Preparation Parameters

Parameter Details
Starting material Chiral amino acid precursor or protected amino acid
Protecting group reagent Di-tert-butyl dicarbonate (Boc2O)
Cyclopropylation reagent Cyclopropyl lithium or cyclopropyl magnesium bromide
Solvent Commonly used solvents such as tetrahydrofuran (THF), dichloromethane (DCM)
Temperature Typically 0°C to room temperature during cyclopropylation
Reaction time Several hours depending on step
Stereochemistry (S)-configuration maintained via chiral starting materials or catalysts
Purification Crystallization and chromatographic methods
Yield Not explicitly stated in patent but typically moderate to high for Boc-protected amino acids

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Boc-DCP has the molecular formula C15H24N2O4C_{15}H_{24}N_2O_4 and a molecular weight of approximately 298.36 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used in peptide synthesis to protect amino groups from undesired reactions. Its dicyclopropyl structure contributes to its steric hindrance, influencing its reactivity and interactions in various chemical environments.

Peptide Synthesis

One of the primary applications of Boc-DCP is in the synthesis of peptides. The Boc group allows for selective protection of the amino group during peptide coupling reactions. Research has demonstrated that Boc-DCP can be utilized to synthesize dipeptides efficiently when combined with coupling reagents like N,N'-diethyl-2-chloroethyl thiophosphoramide, which facilitates amide bond formation without the need for a base . This method has shown satisfactory yields within short reaction times.

Ionic Liquids

Boc-DCP-derived ionic liquids have been explored for their potential in organic synthesis. These ionic liquids can serve as solvents and reaction media, enhancing the solubility of reactants and improving reaction rates. The use of tert-butoxycarbonyl-protected amino acid ionic liquids has been particularly noted for their effectiveness in dipeptide synthesis .

Drug Development

In medicinal chemistry, Boc-DCP is investigated for its potential as a lead compound in drug design. Its unique structure allows for modifications that can enhance biological activity or specificity towards certain biological targets. The presence of the dicyclopropyl moiety may influence the pharmacokinetics and pharmacodynamics of derivatives synthesized from Boc-DCP.

Studies have indicated that compounds with similar structures exhibit various biological activities, including anti-inflammatory and anticancer properties. Therefore, Boc-DCP and its derivatives are being evaluated for their potential therapeutic effects .

Case Studies

Study Objective Findings
Dipeptide Synthesis To synthesize dipeptides using Boc-DCPAchieved high yields using N,N'-diethyl-2-chloroethyl thiophosphoramide as a coupling reagent .
Ionic Liquids To explore the use of Boc-DCP-derived ionic liquids in organic reactionsDemonstrated enhanced reaction rates and product yields in peptide synthesis .
Drug Design To evaluate derivatives of Boc-DCP for biological activityIdentified potential anti-inflammatory properties in modified compounds .

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme catalysis and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its dual cyclopropyl groups. Below is a comparison with key analogs:

Compound Name Substituents Key Structural Differences References
(S)-2-((tert-Boc)amino)-3-cyclopropylpropanoic acid Single cyclopropyl at C3 Reduced steric bulk compared to the dicyclopropyl variant.
(R)-2-((tert-Boc)amino)-3,3-diphenylpropanoic acid Two phenyl groups at C3 Increased aromaticity and lipophilicity; potential for π-π interactions.
(S)-2-((tert-Boc)amino)-3-(thiophen-2-yl)propanoic acid Thiophene ring at C3 Enhanced electronic effects due to sulfur; altered solubility and metabolic stability.
2-(((benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid Benzyloxycarbonyl (Cbz) group Different protecting group (Cbz vs. Boc) alters deprotection conditions and reactivity.
3-((tert-Boc)amino)-3-cyclopropylpropanoic acid Cyclopropyl at C3, Boc at C3 Positional isomerism; distinct conformational and electronic profiles.

Physicochemical Properties

  • Molecular Weight: The dicyclopropyl derivative is expected to have a higher molecular weight (~280–300 g/mol) compared to analogs like (S)-3-((tert-Boc)amino)-2-hydroxypropanoic acid (205.21 g/mol) due to the additional cyclopropyl group .
  • Stability : The Boc group improves stability under basic conditions compared to Cbz-protected analogs, which require harsher acidic conditions for deprotection .

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid, commonly referred to as Boc-Dicp, is a compound with notable biological activity. This article explores its synthesis, properties, and biological implications based on diverse research findings.

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.34 g/mol
  • CAS Number : 2548967-22-0

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The presence of dicyclopropyl groups contributes to its steric properties and potential interactions in biological systems.

Synthesis

Boc-Dicp can be synthesized through various methods, including the alkylation of amino acids and subsequent protection of the amino group with the Boc group. The general synthetic route involves:

  • Alkylation of an Amino Acid : Starting from a suitable amino acid precursor.
  • Boc Protection : Introducing the Boc group using di-tert-butyl dicarbonate (Boc2O).
  • Purification : Utilizing chromatography techniques to isolate the desired product.

The biological activity of Boc-Dicp is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound has been investigated for its potential role in modulating protein interactions and enzyme activities.

Case Studies and Research Findings

  • Antimicrobial Activity : Research has shown that derivatives of Boc-Dicp exhibit antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating significant inhibitory effects on growth .
  • Antitumor Activity : In vitro studies have indicated that Boc-Dicp may possess antitumor properties by inducing apoptosis in cancer cells. This effect is hypothesized to occur through the modulation of signaling pathways related to cell survival and proliferation .
  • Neuroprotective Effects : Preliminary studies suggest that Boc-Dicp could have neuroprotective effects, potentially benefiting conditions like neurodegeneration by reducing oxidative stress in neuronal cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis
NeuroprotectiveReduction of oxidative stress

Q & A

Basic: What are the common synthetic routes for preparing (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid, and how is the Boc group typically removed?

Methodological Answer:
The synthesis typically involves coupling the Boc-protected amino acid derivative with cyclopropane-containing precursors. Key steps include:

  • Coupling Reactions : Use of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane (CH₂Cl₂) to activate the carboxylic acid group for amide bond formation .
  • Deprotection : The Boc group is removed under acidic conditions, such as trifluoroacetic acid (TFA) or HCl in dioxane, to yield the free amine without disrupting the cyclopropyl substituents .
  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) or preparative HPLC (phenyl column) ensures high purity .

Advanced: How can steric hindrance from the dicyclopropyl groups impact coupling efficiency, and what strategies improve reaction outcomes?

Methodological Answer:
The bulky cyclopropyl groups may hinder nucleophilic attack during coupling. Mitigation strategies include:

  • Activating Reagents : Use of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) instead of DCC to enhance reactivity .
  • Solvent Optimization : Polar aprotic solvents like DMF improve solubility of sterically hindered intermediates .
  • Extended Reaction Times : Prolonged stirring (24–48 hours) ensures completion, monitored by TLC or LCMS .

Basic: What analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Identifies chemical shifts for the Boc group (δ ~1.4 ppm for tert-butyl), cyclopropyl protons (δ ~0.5–1.2 ppm), and carboxylic acid .
  • LCMS : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
  • Chiral HPLC : Uses columns like Chiralpak AD-H to confirm enantiomeric excess (>99%) .

Advanced: How should researchers troubleshoot low yields during the final coupling step?

Methodological Answer:
Systematic approaches include:

  • Reagent Purity : Ensure anhydrous conditions and fresh DCC/DMAP to avoid side reactions .
  • Byproduct Analysis : Use LCMS to identify unreacted starting materials or dimers; adjust stoichiometry (1.5–2.0 equivalents of coupling reagent) .
  • Alternative Purification : Switch from silica gel chromatography to preparative HPLC if polar byproducts persist .

Basic: What safety precautions are essential when handling Boc-protected amino acids?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and fume hoods to avoid skin contact/inhalation .
  • Storage : Keep in a dry, ventilated area away from ignition sources (per P210/P403 codes) .
  • Waste Disposal : Neutralize acidic deprotection waste (e.g., TFA) before disposal .

Advanced: How does purification method selection (column chromatography vs. HPLC) affect scalability?

Methodological Answer:

  • Column Chromatography : Suitable for gram-scale synthesis but limited by silica gel loading capacity and solvent volume .
  • Preparative HPLC : Ideal for small-scale (<1 g) high-purity isolation but costly for large batches .
  • Hybrid Approach : Use flash chromatography for crude purification followed by HPLC for final polishing .

Basic: Why is the Boc group preferred over other amino-protecting groups in this synthesis?

Methodological Answer:

  • Stability : Resists basic/neutral conditions but cleaved selectively under mild acids (e.g., TFA), preserving cyclopropane integrity .
  • Compatibility : Does not interfere with common coupling reagents like DCC or HATU .

Advanced: How can stereochemical integrity be maintained during multi-step syntheses incorporating this compound?

Methodological Answer:

  • Racemization Prevention : Avoid prolonged exposure to bases or high temperatures; use low-temperature (-20°C) reactions .
  • Chiral Auxiliaries : Introduce temporary chiral directing groups during cyclopropane formation .
  • In Situ Monitoring : Use circular dichroism (CD) spectroscopy to track configuration .

Basic: What are key considerations when scaling synthesis from milligram to gram quantities?

Methodological Answer:

  • Solvent Efficiency : Replace THF with cheaper solvents like ethyl acetate for extraction .
  • Catalyst Loading : Optimize DCC/DMAP ratios to minimize waste .
  • Automation : Use continuous flow reactors for reproducible coupling steps .

Advanced: How can computational modeling predict reactivity or stability of this compound?

Methodological Answer:

  • DFT Calculations : Simulate transition states to identify steric barriers in coupling reactions .
  • Molecular Dynamics (MD) : Predict solubility in solvents like DMF or CH₂Cl₂ .
  • Docking Studies : Model interactions with enzymes for biological applications (e.g., protease inhibition) .

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